molecular formula C6H2BrCl2N3 B14907319 3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine

3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine

Katalognummer: B14907319
Molekulargewicht: 266.91 g/mol
InChI-Schlüssel: MYLACFGAXRGGHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of bromine and chlorine atoms attached to the imidazo[1,2-b]pyridazine core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine typically involves the bromination and chlorination of the imidazo[1,2-b]pyridazine core. One common method includes the treatment of imidazo[1,2-b]pyridazine with bromine and chlorine reagents under controlled conditions. For example, the reaction can be carried out in the presence of a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkylamines can yield aminated derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
  • 3,7-Dinitroimidazo[1,2-b]pyridazine-6,8-diamine

Uniqueness

3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Eigenschaften

Molekularformel

C6H2BrCl2N3

Molekulargewicht

266.91 g/mol

IUPAC-Name

3-bromo-6,7-dichloroimidazo[1,2-b]pyridazine

InChI

InChI=1S/C6H2BrCl2N3/c7-4-2-10-5-1-3(8)6(9)11-12(4)5/h1-2H

InChI-Schlüssel

MYLACFGAXRGGHA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NN2C1=NC=C2Br)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.